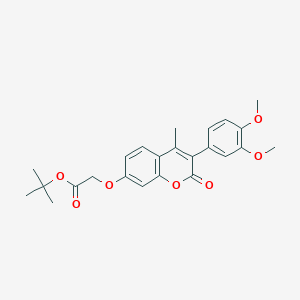

![molecular formula C15H17NO3S B2486169 3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-65-1](/img/structure/B2486169.png)

3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to a broader class of chemicals that include pyridinone rings and sulfonyl groups. These functionalities are of interest due to their relevance in various fields, including medicinal chemistry, where they often contribute to the bioactive properties of pharmaceuticals, and materials science, for their potential in creating new materials with unique properties.

Synthesis Analysis

Synthesis of such compounds typically involves multi-step organic reactions, starting from readily available precursors. Techniques might include condensation reactions, sulfonation, and specific modifications to introduce or alter functional groups. Ionic liquids have been utilized as catalysts for the synthesis of related complex organic molecules, offering a green and efficient alternative to traditional methods (Zolfigol et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These methods reveal the arrangement of atoms within the molecule and the geometry around key functional groups. For instance, studies on related sulfonamide receptors have shown how the sulfonamide N-H hydrogen bonds play a crucial role in dimer formation, highlighting the importance of specific molecular interactions (Berryman et al., 2015).

Applications De Recherche Scientifique

Synthesis and Reactivity

Precursors for Pyridinone Ortho-Quinodimethanes : Sulfolene pyridinones, closely related to the subject compound, have been synthesized and used as precursors for pyridinone ortho-quinodimethanes. These were utilized in Diels–Alder reactions for cycloaddition processes (Govaerts, Vogels, Compernolle, & Hoornaert, 2002).

Pyridinone-based Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties, which are structurally related to the compound , were synthesized, showing good solubility and thermal stability (Liu et al., 2013).

Application in Diels-Alder Reactions : Similar compounds were used as precursors for thermolytic conversion into pyridinone ortho-quinodimethanes, which were then trapped in Diels-Alder reactions (Govaerts, Vogels, Compernolle, & Hoornaert, 2004).

Material Science Applications

Iridium(III) Complexes for Emission Studies : Cationic bis-cyclometallated iridium(III) complexes using ligands based on 2-phenylpyridine, similar in structure to the compound , were developed for green or blue emission studies (Ertl et al., 2015).

Ionic Liquid Applications : An ionic liquid based on sulfonic acid functionalized pyridinium chloride was synthesized and characterized for its use as a catalyst in the synthesis of organic compounds (Moosavi-Zare et al., 2013).

Chemical Structure and Properties

Tautomerism Studies : Investigations into the tautomerism of 2-aminopyridines and 2(1H)-pyridinones, which share structural similarities with the compound , were conducted to understand their synthesis and stability (Davoodnia et al., 2011).

Structural Studies : Research into the structure of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones, similar to the compound , was carried out to understand their physical and structural properties (Nelson et al., 1988).

Propriétés

IUPAC Name |

3-(2,4-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-9-5-6-13(10(2)7-9)20(18,19)14-11(3)8-12(4)16-15(14)17/h5-8H,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVXQGOLLZAQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49665881 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-[(2,4-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2486088.png)

![1-[3-(Benzenesulfonyl)-5-(trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B2486090.png)

![1-[1-(4-Bromophenyl)sulfonylpiperidin-4-yl]-3-(4-chlorophenyl)urea](/img/structure/B2486091.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2486097.png)

![(E)-N-[1-(Cyclopropanecarbonyl)azetidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2486102.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2486103.png)

![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)